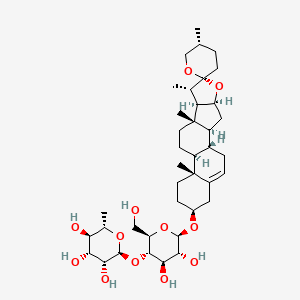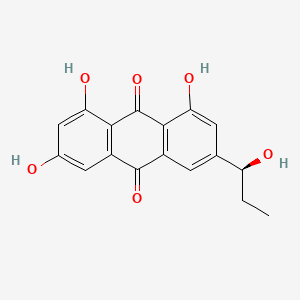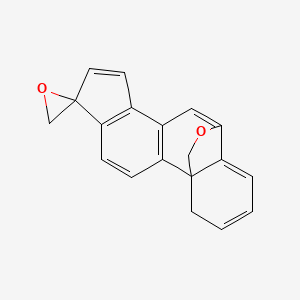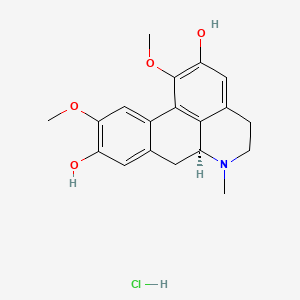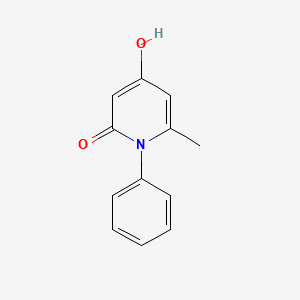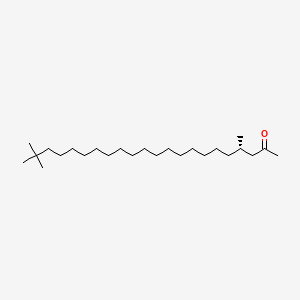
2-(2-hydroxy-3-methylphenyl)-3H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-hydroxy-3-methylphenyl)-3H-quinazolin-4-one is a chemical compound that belongs to the family of quinazoline derivatives. It has been widely studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Mechanism of Action
The mechanism of action of 2-(2-hydroxy-3-methylphenyl)-3H-quinazolin-4-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways in cells. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of certain protein kinases, which play a role in cell signaling and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the replication of certain viruses.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(2-hydroxy-3-methylphenyl)-3H-quinazolin-4-one in lab experiments is its versatility. It can be used in a range of assays to investigate different biological processes. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using this compound is its potential toxicity. It has been shown to exhibit cytotoxic effects on certain cell lines, and caution should be exercised when handling this compound.
Future Directions
There are several future directions for research on 2-(2-hydroxy-3-methylphenyl)-3H-quinazolin-4-one. One area of interest is its potential use as a fluorescent probe for imaging biological systems. Further studies are needed to investigate its suitability for this application, as well as its potential as a diagnostic tool for certain diseases. Another area of interest is its potential use in the development of new anti-inflammatory and anti-tumor drugs. Further studies are needed to investigate its mechanism of action and its potential as a therapeutic agent. Finally, more research is needed to investigate the potential toxicity of this compound and to develop safer methods for handling and using this compound in laboratory settings.
In conclusion, this compound is a versatile chemical compound that has been extensively studied for its potential applications in scientific research. It exhibits a range of biological activities and has been investigated for its potential use as a fluorescent probe, as well as a therapeutic agent for inflammatory and tumor diseases. Further research is needed to fully understand its mechanism of action and potential toxicity, as well as to explore its potential in new areas of research.
Synthesis Methods
The synthesis of 2-(2-hydroxy-3-methylphenyl)-3H-quinazolin-4-one involves the condensation of 2-amino-3-methylphenol with anthranilic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as acetic acid or ethanol. The resulting product is then purified by recrystallization to obtain pure this compound.
Scientific Research Applications
2-(2-hydroxy-3-methylphenyl)-3H-quinazolin-4-one has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has also been investigated for its potential use as a fluorescent probe for imaging biological systems.
properties
IUPAC Name |
2-(2-hydroxy-3-methylphenyl)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-9-5-4-7-11(13(9)18)14-16-12-8-3-2-6-10(12)15(19)17-14/h2-8,18H,1H3,(H,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMADOLEVVXYSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NC3=CC=CC=C3C(=O)N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

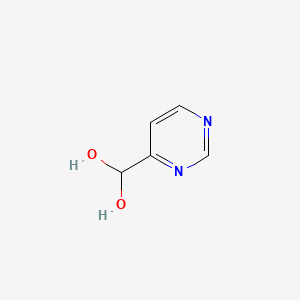
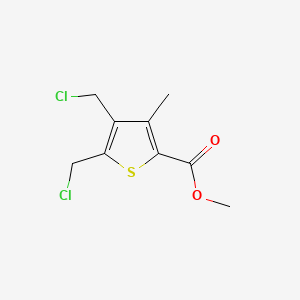

![[(2R,3R,4R,5R,6R)-5-acetamido-6-acetyloxy-3,4-dimethoxyoxan-2-yl]methyl acetate](/img/structure/B578907.png)
